2-Cyclopropylidene-1-phenylpropan-1-one
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Overview
Description
2-Cyclopropylidene-1-phenylpropan-1-one is an organic compound with a unique structure that includes a cyclopropylidene group attached to a phenylpropanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1-phenylpropan-1-one typically involves the reaction of cyclopropylidene intermediates with phenylpropanone derivatives. One common method is the Friedel-Crafts alkylation of benzene with chloroacetone, followed by cyclopropanation . Another approach involves the use of carbenes to react with alkenes or cycloalkenes to form the cyclopropane ring .
Industrial Production Methods
The use of solid acid catalysts and gas-phase reactions may be employed to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylidene-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclopropylidene-1-phenylpropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Materials Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylidene-1-phenylpropan-1-one involves its interaction with various molecular targets. The cyclopropylidene group can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methyl-1-phenylpropan-1-one: This compound has a similar structure but includes a bromine atom and a methyl group.
Properties
CAS No. |
80345-15-9 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-cyclopropylidene-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H12O/c1-9(10-7-8-10)12(13)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3 |
InChI Key |
FNDQPXJFSAJMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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